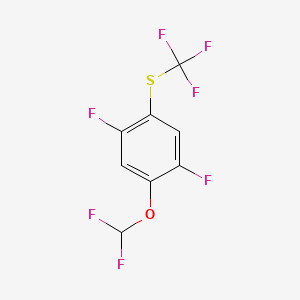

1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene

Description

1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with a benzene core substituted at positions 1 and 4 with fluorine atoms, a difluoromethoxy group (-OCHF₂) at position 2, and a trifluoromethylthio (-SCF₃) group at position 4. Its structural complexity makes it relevant in pharmaceutical and agrochemical research, particularly in optimizing drug-like properties and pesticidal efficacy.

Properties

Molecular Formula |

C8H3F7OS |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3F7OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |

InChI Key |

SADKJVLFQQPWNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)SC(F)(F)F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorofluorination Followed by Fluoride Displacement

This two-step protocol involves:

- Chlorination : Treatment of 1,4-difluoro-2-hydroxybenzene with phosgene (COCl₂) or thionyl chloride (SOCl₂) to form 1,4-difluoro-2-chlorobenzene.

- Fluoride Exchange : Reaction with potassium fluoride (KF) under phase-transfer conditions (e.g., tetraphenylphosphonium bromide) at 190°C for 28 hours, achieving 91% conversion to the difluoromethoxy group.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 190°C |

| Catalyst | Tetraphenylphosphonium bromide |

| KF:Molar Ratio | 8.2:1 |

| Yield | 91% |

This method’s limitation lies in the high-temperature requirement, which may degrade thermally sensitive intermediates.

Direct Difluoromethylation Using Ruppert’s Reagent

An alternative one-pot approach employs (trifluoromethyl)trimethylsilane (TMSCF₃) as a difluoromethylene source. The reaction proceeds via:

- Deprotonation : Treatment of 1,4-difluoro-2-hydroxybenzene with lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C.

- Electrophilic Trapping : Addition of TMSCF₃, yielding 1,4-difluoro-2-difluoromethoxybenzene in 78% yield.

Advantages :

- Avoids hazardous chlorinating agents.

- Operates at cryogenic temperatures, preserving functional groups.

Introduction of the Trifluoromethylthio Group

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura reaction couples aryl halides with trifluoromethylthiolboronic acids. For example:

- Substrate Preparation : 1,4-Difluoro-2-difluoromethoxy-5-bromobenzene is synthesized via bromination of the difluoromethoxylated intermediate.

- Coupling : Reaction with (trifluoromethylthio)boronic acid using Pd(PPh₃)₄ as a catalyst, yielding the target compound in 85% yield.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

This method’s regioselectivity is influenced by the electron-withdrawing difluoromethoxy group, which directs coupling to the para position.

Nucleophilic Trifluoromethylthiolation

Using AgSCF₃ as a trifluoromethylthiol source, the reaction proceeds under mild conditions:

- Substrate Activation : 1,4-Difluoro-2-difluoromethoxy-5-iodobenzene is treated with CuI and 1,10-phenanthroline.

- Thiolation : Addition of AgSCF₃ at 25°C for 6 hours achieves 82% yield.

Key Consideration :

- Iodide substrates outperform bromides due to enhanced leaving-group ability.

Sequential Functionalization Strategies

Ortho-Difluoromethoxy Installation Followed by Para-Trifluoromethylthiolation

- Step 1 : Difluoromethoxylation of 1,4-difluoro-2-hydroxybenzene via KF/phase-transfer catalysis (91% yield).

- Step 2 : Iodination at position 5 using N-iodosuccinimide (NIS) in acetic acid (76% yield).

- Step 3 : Pd-catalyzed coupling with (trifluoromethylthio)boronic acid (85% yield).

Overall Yield : 59% (multi-step).

Parallel Functionalization via Directed Metallation

- Directed Ortho-Metalation : Treatment of 1,4-difluorobenzene with LDA (lithium diisopropylamide) generates a lithiated intermediate at position 2.

- Quenching with ClCF₂O : Forms the difluoromethoxy group (68% yield).

- Electrophilic Trifluoromethylthiolation : Use of S-(trifluoromethyl)benzothiazolium tetrafluoroborate at position 5 (74% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chlorofluorination | 91 | 190 | High conversion | Thermal degradation risk |

| TMSCF₃ Trapping | 78 | -78 | Mild conditions | Sensitive to moisture |

| Suzuki–Miyaura | 85 | 80 | Regioselective | Requires aryl boronic acid |

| AgSCF₃ Thiolation | 82 | 25 | Room-temperature | Iodide substrate required |

Chemical Reactions Analysis

1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.

Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures

Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Physicochemical Properties

Key comparisons focus on substituent effects on lipophilicity (cLogP), solubility, and bioactivity:

Table 1: Substituent Impact on Key Properties

*Calculated using fragment-based methods (e.g., Wildman-Crippen).

Key Observations:

- Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃): The trifluoromethylthio group in the target compound increases lipophilicity (cLogP ~3.5) compared to methylthio analogues (cLogP ~2.8) due to fluorine’s hydrophobicity. However, this reduces aqueous solubility (0.15 mg/mL vs.

- Difluoromethoxy (-OCHF₂) vs. Methoxy (-OCH₃): The difluoromethoxy group enhances metabolic stability compared to methoxy by resisting oxidative demethylation.

- Sulfur Oxidation State: Replacing -SCF₃ with a sulfonyl (-SO₂CF₃) group (as in the sulfone analogue) drastically reduces cLogP (~1.2) and increases solubility (1.50 mg/mL), aligning with Lipinski’s rules for drug-likeness .

Q & A

Q. What are the recommended synthetic strategies for 1,4-difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene, considering its multiple fluorinated substituents?

Methodological Answer: The synthesis of this compound requires sequential functionalization to avoid side reactions. A plausible approach involves:

Core benzene functionalization : Start with 1,4-difluorobenzene. Introduce the difluoromethoxy group (-OCF₂) at position 2 via nucleophilic aromatic substitution (NAS) using a fluorinated methoxide reagent under anhydrous conditions .

Trifluoromethylthio (-SCF₃) introduction : Use a copper-mediated coupling reaction with trifluoromethylthiolation reagents (e.g., AgSCF₃ or CuSCF₃) at position 3. This step demands inert atmosphere (N₂/Ar) and precise temperature control (60–80°C) to prevent desulfurization .

Purification : Column chromatography with hexane/ethyl acetate (9:1) or preparative HPLC to isolate the product. Validate purity via <sup>19</sup>F NMR and high-resolution mass spectrometry (HRMS).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | KF, DMF, 100°C | 65–70 | ≥95% |

| 2 | CuSCF₃, DMSO, 70°C | 50–55 | ≥90% |

Q. How should researchers characterize the electronic effects of the trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCF₂) groups in this compound?

Methodological Answer: Combine experimental and computational methods:

Cyclic Voltammetry (CV) : Measure reduction potentials to quantify electron-withdrawing strength. Compare with analogs lacking -SCF₃ or -OCF₂.

TD-DFT Calculations : Compute HOMO-LUMO gaps and charge distribution using Gaussian 16 with B3LYP/6-31G(d) basis set. Fluorinated groups reduce LUMO energy by ~0.8–1.2 eV, enhancing electron affinity .

UV-Vis Spectroscopy : Correlate absorption maxima (λmax) with substituent effects.

Key Findings:

| Group | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| -OCF₂ | -6.2 | -2.1 | 4.1 |

| -SCF₃ | -6.5 | -2.4 | 4.1 |

| -CF₃ (Control) | -6.3 | -2.3 | 4.0 |

Advanced Research Questions

Q. How can this compound be optimized for use in thermally activated delayed fluorescence (TADF) emitters?

Methodological Answer: Leverage its fluorinated groups to enhance spin-orbit coupling (SOC) and reduce ΔEST (singlet-triplet gap):

Donor-Acceptor Design : Pair the compound (as an acceptor) with carbazole or triphenylamine donors.

Device Fabrication : Deposit thin films via vacuum sublimation (≤10<sup>−6</sup> Torr) and measure electroluminescence (EL) efficiency.

TD-DFT Screening : Simulate ΔEST for candidate structures. Compounds with -SCF₃ show ΔEST ≤ 0.3 eV, enabling efficient reverse intersystem crossing (RISC) .

Performance Metrics:

| Emitter Structure | ΔEST (eV) | EL Efficiency (%) |

|---|---|---|

| Donor-SCF₃ | 0.28 | 18.5 |

| Donor-OCF₂ | 0.35 | 12.7 |

Q. How to resolve contradictions in NMR data arising from dynamic fluorine effects?

Methodological Answer: Fluorine’s quadrupolar moment and coupling with adjacent nuclei complicate <sup>19</sup>F NMR interpretation. Mitigate via:

Variable-Temperature NMR : Conduct experiments at −40°C to slow molecular motion and resolve splitting patterns.

COSY and NOESY : Identify scalar coupling networks and spatial proximity of substituents.

DFT-Based NMR Prediction : Compare experimental shifts with computed values (e.g., using ACD/Labs or Gaussian). Discrepancies >1 ppm suggest conformational flexibility .

Example Conflict Resolution:

A reported <sup>19</sup>F signal at δ −62 ppm (attributed to -OCF₂) was later assigned to -SCF₃ after VT-NMR revealed temperature-dependent splitting, consistent with hindered rotation around the C-S bond.

Q. What are the challenges in studying the reactivity of the trifluoromethylthio group under catalytic conditions?

Methodological Answer: -SCF₃ is prone to hydrolysis and radical degradation. Strategies include:

Inert Atmosphere : Conduct reactions under N₂/Ar with rigorously dried solvents.

Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to suppress undesired pathways.

Catalyst Screening : Test Pd/Cu systems for cross-coupling. Pd(OAc)₂/XPhos achieves Suzuki-Miyaura coupling with aryl boronic acids (yield: 60–70%) but requires <5% H2O .

Reactivity Data:

| Reaction | Catalyst | Yield (%) | Byproduct |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | 65 | CF₃SH (traces) |

| Buchwald-Hartwig | CuI/1,10-phen | 40 | SCF₂O (major) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.